3-(4-Bromophenyl)-1-(2-cyanoethyl)-1H-pyrazole-4-carbonitrile
Description
3-(4-Bromophenyl)-1-(2-cyanoethyl)-1H-pyrazole-4-carbonitrile is a pyrazole derivative featuring a 4-bromophenyl substituent at position 3, a cyanoethyl group at position 1, and a nitrile group at position 2. This compound belongs to a class of heterocycles known for their diverse pharmacological and material science applications.
Properties
IUPAC Name |
3-(4-bromophenyl)-1-(2-cyanoethyl)pyrazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrN4/c14-12-4-2-10(3-5-12)13-11(8-16)9-18(17-13)7-1-6-15/h2-5,9H,1,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAJZTWSFZZDHLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN(C=C2C#N)CCC#N)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromophenyl)-1-(2-cyanoethyl)-1H-pyrazole-4-carbonitrile typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. In this case, the diketone precursor would be appropriately substituted to introduce the bromophenyl group.
Introduction of the Cyanoethyl Group: The cyanoethyl group can be introduced via a nucleophilic substitution reaction. This involves the reaction of the pyrazole intermediate with a suitable cyanoethylating agent, such as acrylonitrile, under basic conditions.
Final Cyclization and Functionalization: The final step involves the cyclization of the intermediate to form the pyrazole ring with the carbonitrile substituent. This can be achieved through a cyclization reaction using a dehydrating agent.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated synthesis equipment.
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromophenyl)-1-(2-cyanoethyl)-1H-pyrazole-4-carbonitrile can undergo various types of chemical reactions, including:
Substitution Reactions: The bromophenyl group can participate in nucleophilic aromatic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Reduction Reactions: The carbonitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The pyrazole ring can undergo oxidation reactions to form pyrazole N-oxides.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in an appropriate solvent.
Major Products
Substitution: Products with various substituents replacing the bromine atom.
Reduction: Amines derived from the reduction of the carbonitrile group.
Oxidation: Pyrazole N-oxides.
Scientific Research Applications
Synthesis and Characterization
The synthesis of 3-(4-Bromophenyl)-1-(2-cyanoethyl)-1H-pyrazole-4-carbonitrile typically involves multi-step reactions that include the formation of pyrazole derivatives through cyclization reactions. The compound can be synthesized from starting materials such as 4-bromophenyl hydrazones and various carbonitriles, often utilizing solvent-based methods like ethanol or acetone under reflux conditions. Characterization techniques such as NMR, IR spectroscopy, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compounds .
Antiviral Activity
Research indicates that derivatives of 3-(4-Bromophenyl)-1-(2-cyanoethyl)-1H-pyrazole-4-carbonitrile exhibit promising antiviral properties. For instance, related pyrazole compounds have been tested against the H5N1 avian influenza virus, showing significant antiviral activity with effective concentrations (EC50) determined through plaque reduction assays . These findings suggest potential applications in antiviral drug development.
Anti-inflammatory Effects
Several studies have highlighted the anti-inflammatory properties of pyrazole derivatives, including those related to 3-(4-Bromophenyl)-1-(2-cyanoethyl)-1H-pyrazole-4-carbonitrile. Compounds within this class have been shown to inhibit inflammatory responses in various models, demonstrating effectiveness comparable to standard anti-inflammatory drugs such as diclofenac . This positions these compounds as potential candidates for treating inflammatory diseases.
Cytotoxicity and Cancer Research
The cytotoxic effects of pyrazole derivatives against various cancer cell lines have been documented. For example, certain derivatives have demonstrated significant cytotoxicity against mammary carcinoma cells, indicating their potential use in cancer therapy . Further optimization and testing could lead to the development of new anticancer agents based on this scaffold.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of 3-(4-Bromophenyl)-1-(2-cyanoethyl)-1H-pyrazole-4-carbonitrile and its derivatives. Modifications at various positions on the pyrazole ring or the phenyl group can lead to enhanced biological activities. For instance, substituents on the phenyl ring can significantly influence both antiviral and anti-inflammatory activities .
Case Study 1: Antiviral Efficacy
A study focused on synthesizing a series of pyrazole derivatives, including 3-(4-Bromophenyl)-1-(2-cyanoethyl)-1H-pyrazole-4-carbonitrile, evaluated their efficacy against H5N1 virus using Madin-Darby canine kidney cells. The results revealed that certain synthesized compounds exhibited EC50 values in low micromolar ranges, indicating strong antiviral potential .
Case Study 2: Anti-inflammatory Activity
In another investigation, a series of pyrazole-based compounds were assessed for their anti-inflammatory properties using a carrageenan-induced rat paw edema model. The study found that modifications to the pyrazole structure led to compounds with improved anti-inflammatory effects compared to traditional treatments .
Data Table: Summary of Biological Activities
| Activity Type | Compound Tested | Result |
|---|---|---|
| Antiviral | Derivatives against H5N1 | Significant antiviral activity (EC50) |
| Anti-inflammatory | Pyrazole derivatives in rat model | Comparable efficacy to diclofenac |
| Cytotoxicity | Against mammary carcinoma cells | High cytotoxicity observed |
Mechanism of Action
The mechanism of action of 3-(4-Bromophenyl)-1-(2-cyanoethyl)-1H-pyrazole-4-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyano and bromophenyl groups can enhance binding affinity and specificity to these targets. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize its properties, the compound is compared to structurally related pyrazole derivatives (Table 1). Key differences in substituents, physical properties, and spectral data are highlighted.
Table 1: Comparison of 3-(4-Bromophenyl)-1-(2-cyanoethyl)-1H-pyrazole-4-carbonitrile with Analogues
Key Observations
Substituent Effects on Physical Properties: The 2-cyanoethyl group in the target compound is expected to lower melting points compared to phenyl (3i, 210°C) or hydroxyethyl (3h, 135°C) substituents due to reduced crystallinity. The nitrile group (IR ~2230 cm⁻¹) is a consistent feature across analogues, confirming its stability under synthetic conditions .
Synthetic Yields: Yields for pyrazole derivatives vary widely (41–89%) depending on substituents. The cyanoethyl group may require optimized conditions (e.g., polar aprotic solvents like DMSO and Cs₂CO₃ as base) to improve efficiency, as seen in triazole-pyrazole hybrids .
Biological Activity
3-(4-Bromophenyl)-1-(2-cyanoethyl)-1H-pyrazole-4-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the compound's biological properties, including its potential as an anti-inflammatory, anticancer, and antiviral agent, based on various studies and data.
Chemical Structure and Properties
The compound features a pyrazole core substituted with a bromophenyl group and a cyanoethyl moiety. Its structure can be represented as follows:
where , , and denote the respective numbers of carbon, hydrogen, and nitrogen atoms in the molecular formula. The presence of the bromine atom enhances its lipophilicity, potentially influencing its biological activity.
Anticancer Activity
Research indicates that pyrazole derivatives exhibit significant anticancer properties. Specifically, compounds similar to 3-(4-bromophenyl)-1-(2-cyanoethyl)-1H-pyrazole-4-carbonitrile have been shown to inhibit key pathways involved in tumor progression:
- BRAF(V600E) Inhibition : Several studies have demonstrated that pyrazole derivatives can inhibit BRAF(V600E), a common mutation in melanoma. For instance, a series of pyrazole derivatives were evaluated for their ability to inhibit this target, showing promising results in vitro .
- Aurora-A Kinase Inhibition : The compound has been linked to the inhibition of Aurora-A kinase, which plays a critical role in cell division. This activity suggests potential applications in treating various cancers .
Anti-inflammatory Activity
The anti-inflammatory effects of pyrazole derivatives are well-documented:
- Nitric Oxide Production : Compounds similar to 3-(4-bromophenyl)-1-(2-cyanoethyl)-1H-pyrazole-4-carbonitrile have been shown to inhibit lipopolysaccharide (LPS)-induced nitric oxide production in macrophages, indicating their potential as anti-inflammatory agents .
- Cytokine Inhibition : The compound may also reduce the production of pro-inflammatory cytokines such as TNF-α, further supporting its role in inflammation modulation .
Antiviral Activity
Recent studies have explored the antiviral properties of pyrazole derivatives against various viruses:
- H5N1 Virus : Some derivatives have demonstrated promising antiviral activity against the H5N1 influenza virus. The EC50 values indicate effective inhibition of viral replication .
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study 1 | Evaluated the anticancer activity against BRAF(V600E); showed significant inhibition. |
| Study 2 | Assessed anti-inflammatory effects; reduced NO and TNF-α production in vitro. |
| Study 3 | Investigated antiviral properties against H5N1; confirmed efficacy through plaque reduction assays. |
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of 3-(4-bromophenyl)-1-(2-cyanoethyl)-1H-pyrazole-4-carbonitrile:
- Substituent Effects : The presence of electron-withdrawing groups such as bromine enhances potency against target enzymes.
- Functional Group Variations : Modifications at the pyrazole ring or cyanoethyl group can lead to variations in activity profiles, emphasizing the need for systematic exploration of analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
